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molecular formula C12H21BN2O4S B1433349 1-(2-(methylsulfonyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1339892-52-2

1-(2-(methylsulfonyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B1433349
M. Wt: 300.19 g/mol
InChI Key: CZIIOTXDMLWWHB-UHFFFAOYSA-N
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Patent
US08962596B2

Procedure details

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (5.3 g, 27.31 mmol), methylvinyl sulfone (4.349 g, 40.97 mmol) and DBU (2.042 mL, 13.66 mmol) were suspended in dry acetonitrile (54.63 mL) in a sealed glass bomb and heated in a sand bath at 90° C. overnight. The resulting reaction mixture was concentrated to a solid and the solids were washed with hexanes to yield 5.2 g (63.4%) of the title compound.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
4.349 g
Type
reactant
Reaction Step Two
Name
Quantity
2.042 mL
Type
reactant
Reaction Step Three
Quantity
54.63 mL
Type
solvent
Reaction Step Four
Yield
63.4%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:14])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:10]=[N:11][NH:12][CH:13]=2)[O:3]1.[CH3:15][S:16]([CH:19]=[CH2:20])(=[O:18])=[O:17].C1CCN2C(=NCCC2)CC1>C(#N)C>[CH3:15][S:16]([CH2:19][CH2:20][N:12]1[CH:13]=[C:9]([B:4]2[O:5][C:6]([CH3:7])([CH3:8])[C:2]([CH3:14])([CH3:1])[O:3]2)[CH:10]=[N:11]1)(=[O:18])=[O:17]

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=NNC1)C
Step Two
Name
Quantity
4.349 g
Type
reactant
Smiles
CS(=O)(=O)C=C
Step Three
Name
Quantity
2.042 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Four
Name
Quantity
54.63 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to a solid
WASH
Type
WASH
Details
the solids were washed with hexanes

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)CCN1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 63.4%
YIELD: CALCULATEDPERCENTYIELD 63.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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